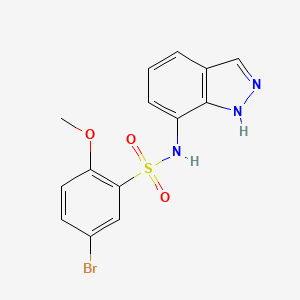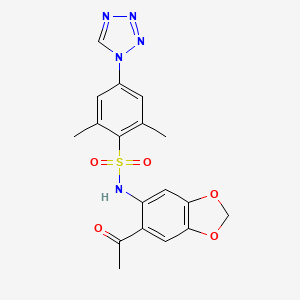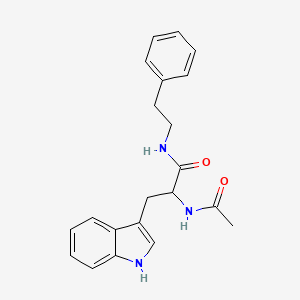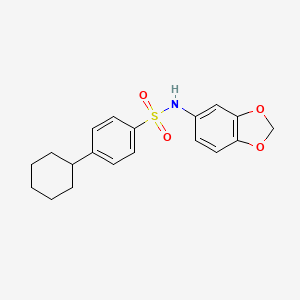![molecular formula C16H18N2O4S B11066854 5-[(Benzylamino)sulfonyl]-2-ethoxybenzamide](/img/structure/B11066854.png)
5-[(Benzylamino)sulfonyl]-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Benzylamino)sulfonyl]-2-ethoxybenzamide is a complex organic compound with a molecular formula of C16H17NO5S This compound is characterized by the presence of a benzylamino group, a sulfonyl group, and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(benzylamino)sulfonyl]-2-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the sulfonyl group.
Amidation: Formation of the benzamide moiety.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and sulfonating agents like sulfur trioxide for sulfonation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Benzylamino)sulfonyl]-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-[(Benzylamino)sulfonyl]-2-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-[(benzylamino)sulfonyl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, leading to modulation of their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its interactions with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Benzylamino)sulfonyl]-2-methoxybenzamide
- 5-[(Benzylamino)sulfonyl]-2-ethoxybenzenecarboxylic acid
Uniqueness
5-[(Benzylamino)sulfonyl]-2-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H18N2O4S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-(benzylsulfamoyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C16H18N2O4S/c1-2-22-15-9-8-13(10-14(15)16(17)19)23(20,21)18-11-12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3,(H2,17,19) |
InChI Key |
VJOUIFNGCRNZHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl [4-({(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}amino)phenyl]acetate](/img/structure/B11066781.png)
![2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B11066785.png)
![4-methyl-3-(1H-tetrazol-5-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11066797.png)



![3-(Phenoxymethyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11066820.png)
![4-(methoxymethyl)-N~3~-[(E)-(4-methoxyphenyl)methylidene]-6-methylthieno[2,3-b]pyridine-2,3-diamine](/img/structure/B11066822.png)
![3-[(4-iodophenyl)amino]tetrahydro-4H-furo[2,3-b]pyran-2(3H)-one](/img/structure/B11066840.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11066843.png)
![3-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypyridine](/img/structure/B11066844.png)

![3-bromo-N-[7-(1-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11066857.png)
